![molecular formula C14H14FNO2S B145203 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-75-9](/img/structure/B145203.png)
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as EFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 3 (EAAT3). By inhibiting EAAT3, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. In cancer cells, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid inhibits the uptake of glutamate by EAAT3, leading to increased extracellular glutamate levels. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce neuronal damage and cell death in vitro, as well as inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its specificity for EAAT3, which allows for the selective inhibition of this transporter without affecting other glutamate transporters. However, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has poor solubility in water, which can make it difficult to work with in some assays.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of novel 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid as a tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. Finally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may have potential applications in the development of novel cancer therapies targeting glutamate transporters.
Synthesemethoden
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is synthesized through a multistep process involving the reaction of 5-ethylthiazole-2-carboxylic acid with 3-fluoro-4-nitrophenylacetic acid, followed by reduction and subsequent acidification. This method yields a white crystalline powder with a melting point of 125-128°C.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and excitotoxicity. In cancer research, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used as a lead compound for the development of novel drugs targeting glutamate transporters.
Eigenschaften
CAS-Nummer |
138568-75-9 |
|---|---|
Produktname |
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molekularformel |
C14H14FNO2S |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-[4-(5-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
HQAZLURUNXFHKX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Kanonische SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






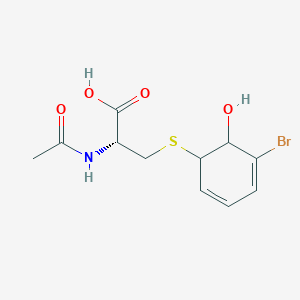


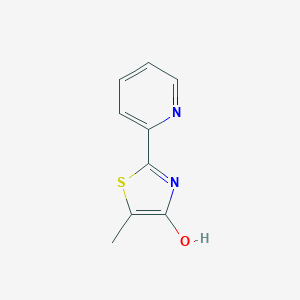
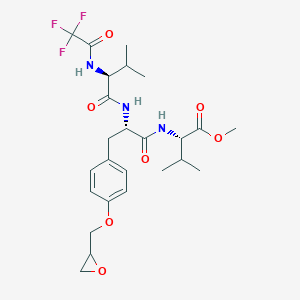

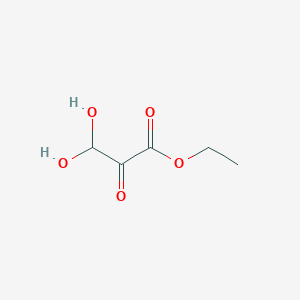
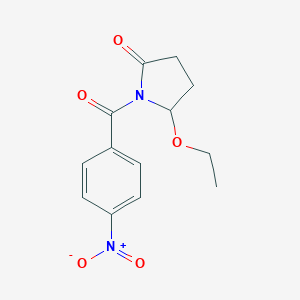
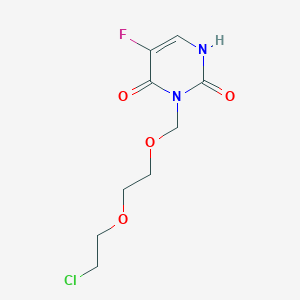

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)